Degarelix Acetate

Description

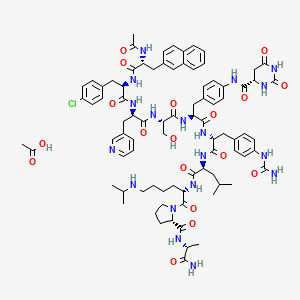

Structure

2D Structure

Properties

IUPAC Name |

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTFSFUMNFDPLH-KYMMNHPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H107ClN18O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027699 | |

| Record name | Degarelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1692.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934016-19-0, 934246-14-7 | |

| Record name | Degarelix acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934016190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Degarelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934246-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEGARELIX ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXT215F4ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile of Degarelix Acetate: Preclinical Investigations

GnRH Receptor Binding and Functional Antagonism

Preclinical studies have characterized degarelix (B1662521) acetate's interaction with the GnRH receptor, establishing its affinity, selectivity, and the nature of its binding.

In Vitro Receptor Binding Affinity and Selectivity (K_i and IC50 Values)

Degarelix acetate (B1210297) exhibits high affinity for the human GnRH receptor. In vitro radioligand binding assays have demonstrated a K_i value of 1.68 nM for degarelix binding to cloned human GnRH receptors expressed on COS-1 cells nih.govresearchgate.netresearchgate.net. The median inhibitory concentration (IC50) for degarelix has been reported as 3 nM researchgate.nettga.gov.aumedchemexpress.com. Comparative studies indicate that degarelix displays similar functional antagonism to other GnRH antagonists such as azaline (B1665912) B, cetrorelix, and ganirelix (B53836) nih.gov. In terms of selectivity, degarelix has shown no significant affinity towards other tested receptors nih.gov. Furthermore, degarelix exhibits weak histamine-releasing properties, demonstrating the lowest capacity for histamine (B1213489) release among tested GnRH antagonists, suggesting a reduced potential for immediate-onset allergic reactions researchgate.netmedchemexpress.comresearchgate.net.

Table 1: GnRH Receptor Binding Affinity and Selectivity of Degarelix Acetate and Related Peptides

| Compound | Receptor Binding Affinity (Kᵢ) | Receptor Binding Affinity (IC₅₀) | Selectivity (Other Receptors) | Histamine Release Potential |

| Degarelix | 1.68 nM nih.govresearchgate.netresearchgate.nettga.gov.au | 3 nM researchgate.nettga.gov.aumedchemexpress.com | No significant affinity nih.gov | Weakest/Lowest researchgate.netmedchemexpress.comresearchgate.net |

| Cetrorelix | Not specified | 4.2 nM tga.gov.au | Not specified | Potent activator researchgate.net |

| Ganirelix | Not specified | 3.6 nM tga.gov.au | Not specified | Less potent activator researchgate.net |

| Abarelix (B549359) | Not specified | 3.5 nM tga.gov.au | Not specified | Potent activator researchgate.net |

| Azaline B | Not specified | Not specified | Not specified | Not specified |

Competitive and Reversible Binding Characteristics

This compound functions by competitively and reversibly binding to the GnRH receptors located in the pituitary gland researchgate.netnih.goveuropa.eueuropa.eueuropa.euplos.orgnih.gov. This direct blockade of the receptor prevents the endogenous GnRH from binding and initiating its signaling cascade. Non-peptide GnRH antagonists, in general, also bind reversibly with very high affinity to the human GnRH receptor unimi.it.

Comparative Analysis of Receptor Antagonism with Related Peptides

In preclinical models, degarelix has demonstrated a longer duration of action compared to other GnRH antagonists like abarelix, ganirelix, cetrorelix, and azaline B researchgate.netresearchgate.net. For instance, in castrated male rats, degarelix inhibited plasma testosterone (B1683101) for approximately 57 days, whereas ganirelix and abarelix did so for about 1 day, and azaline B for 14 days, at a dose of 2 mg/kg subcutaneously researchgate.net. Furthermore, preclinical studies in mice have indicated that degarelix contributes less to weight gain and metabolic syndrome compared to GnRH agonists and orchiectomy onclive.comgrandroundsinurology.com. These studies also found that mice treated with degarelix exhibited lower serum FSH and LH levels than those treated with GnRH agonists onclive.comgrandroundsinurology.com. Degarelix also demonstrated a more favorable profile in reducing testosterone and steroidogenesis pathway intermediates compared to leuprolide (a GnRH agonist), with leuprolide showing stimulatory effects on prostate cancer cell viability in some in vitro models, whereas degarelix reduced it aacrjournals.org.

Pituitary-Gonadal Axis Suppression Mechanisms

This compound effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis by directly antagonizing GnRH receptors, leading to a rapid reduction in the secretion of key gonadotropins.

Rapid Reduction of Luteinizing Hormone (LH) Secretion

Upon administration, this compound causes an immediate and rapid reduction in LH secretion from the pituitary gland nih.govnih.goveuropa.eueuropa.euplos.orgnih.govonclive.compatsnap.com. Preclinical data indicate that within 8 to 24 hours following the initial dose, LH concentrations can be reduced by 51-84% nih.gov. Studies in animal models, such as sheep fetuses, have shown profound suppression of the gonadotrophic axis, including reduced baseline and GnRH-stimulated LH secretion nih.gov. Comparative preclinical studies in mice have also demonstrated significantly lower LH levels in degarelix-treated animals compared to those treated with GnRH agonists onclive.com. This immediate suppression of LH is critical for preventing the testosterone surge often associated with GnRH agonists nih.govnih.govgrandroundsinurology.com.

Modulation of Follicle-Stimulating Hormone (FSH) Release

In addition to LH, this compound also effectively modulates and reduces the release of FSH europa.eueuropa.eupatsnap.commedsinfo.com.au. Preclinical studies have highlighted that degarelix achieves greater and more sustained FSH control compared to GnRH agonists grandroundsinurology.com. In mouse models, degarelix treatment resulted in lower FSH levels than those observed with GnRH agonists or orchiectomy onclive.comgrandroundsinurology.com. This comprehensive suppression of both LH and FSH contributes to the rapid and sustained reduction in testosterone levels.

Subsequent Downregulation of Androgen Production (Testosterone and Dihydrotestosterone)

Preclinical studies have demonstrated that this compound effectively reduces androgen production, specifically testosterone and dihydrotestosterone (B1667394) (DHT). Upon administration, degarelix directly antagonizes GnRH receptors in the pituitary gland, leading to a rapid decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) researchgate.netglpbio.comeuropa.eueuropa.eu. This cascade effect results in a subsequent significant reduction in testosterone synthesis by the testes. In preclinical models, degarelix treatment suppressed testosterone levels to castration levels, mirroring the effects of surgical castration researchgate.net. Furthermore, the serum concentration of dihydrotestosterone (DHT) was observed to decrease in a manner similar to testosterone europa.eueuropa.eu.

Preclinical Pharmacodynamics in Animal Models

The impact of this compound on the pituitary-gonadal axis has been evaluated in rodent and primate models, revealing a clear dose-dependent suppression. In rat studies, single subcutaneous injections of degarelix at doses ranging from 0.3 to 10 µg/kg induced a dose-dependent reduction in plasma LH and testosterone levels researchgate.netglpbio.comnih.gov. The duration of LH suppression was found to correlate directly with the administered dose. Specifically, significant suppression of LH in rats persisted for 1, 2, and 7 days following single subcutaneous injections of 12.5, 50, or 200 µg/kg of degarelix, respectively researchgate.netglpbio.comnih.gov.

Further investigations in both intact and castrated rats, as well as in ovariectomized rhesus monkeys, demonstrated profound and sustained suppression of LH and testosterone levels. A single 2-mg/kg subcutaneous injection of degarelix resulted in the full suppression of plasma LH and testosterone levels for more than 40 days in these animal models researchgate.netnih.gov.

Table 1: Duration of LH Suppression in Rats Following Single Subcutaneous Injection of Degarelix

| Dose (µg/kg) | Duration of Significant LH Suppression (Days) |

| 12.5 | 1 |

| 50 | 2 |

| 200 | 7 |

*Data derived from preclinical studies in rats researchgate.netglpbio.comnih.gov.

Preclinical data indicate that the hormonal suppression induced by this compound is reversible upon cessation of treatment. Studies in goats have demonstrated that the hormonal effects of this compound are completely reversed after treatment is discontinued (B1498344) nih.gov. Furthermore, animal reproduction studies have shown that degarelix can cause infertility in male animals, a pharmacological effect that was found to be reversible europa.eutga.gov.au.

In comparative preclinical evaluations, this compound has demonstrated a longer duration of action compared to other GnRH antagonists, including abarelix, ganirelix, cetrorelix, and azaline B researchgate.netnih.gov. In animal models, degarelix exhibited sustained inhibition of tumor growth that was comparable to that achieved with surgical castration researchgate.net. Moreover, degarelix has been noted to possess weaker histamine-releasing properties in vitro when compared to other GnRH antagonists tested, suggesting a potentially more favorable local tolerability profile nih.govnih.gov.

Table 2: Comparative Duration of Action of Degarelix vs. Other GnRH Antagonists (Preclinical Findings)

| Compound | Comparative Duration of Action |

| Degarelix | Longer duration |

| Abarelix | Shorter duration |

| Ganirelix | Shorter duration |

| Cetrorelix | Shorter duration |

| Azaline B | Shorter duration |

*Findings based on comparative experiments in preclinical studies researchgate.netnih.govnih.gov.

Reversibility of Hormonal Suppression Following Treatment Cessation

Preclinical Pharmacokinetics and Sustained Release Technology

Following subcutaneous administration, this compound forms a localized gel depot at the injection site tga.gov.auresearchgate.netnih.govmedsinfo.com.au. This depot is crucial for the sustained release of the drug into the systemic circulation tga.gov.aunih.gov. The release kinetics from this depot are characterized by a biphasic pattern: an initial rapid release phase occurs shortly after administration, leading to high initial plasma concentrations, followed by a prolonged slow-release phase that maintains therapeutic drug levels over an extended period tga.gov.auresearchgate.net. This sustained release mechanism is responsible for the long half-life observed with degarelix after subcutaneous administration europa.eu. Preclinical pharmacokinetic modeling has described the drug's disposition using a two-compartment model with first-order absorption components from the subcutaneous depot researchgate.net. The release rate from the depot can be influenced by factors such as the concentration of the formulation, with higher concentrations potentially hindering drug release researchgate.net.

Molecular and Cellular Mechanisms of Degarelix Acetate Beyond Pituitary Actions

Extra-Pituitary GnRH Receptor Expression and Characterization

The presence of GnRH receptors (GnRHRs) in various extra-pituitary tissues, including the prostate, forms the basis for degarelix (B1662521) acetate's direct cellular effects. These receptors, distinct from those in the pituitary gland, are expressed in normal, hyperplastic, and malignant prostate cells, indicating their potential role in prostate physiology and pathology.

GnRH receptors, specifically type I and type II, have been identified in numerous prostate cancer cell lines. Studies have confirmed the expression of GnRH-R mRNA and protein in cell lines such as LNCaP (androgen-dependent), PC-3 (androgen-independent), VCaP (castration-resistant), BPH-1 (benign prostatic hyperplasia), WPE1-NA22 (normal prostate epithelial), and WPMY-1 (normal prostate myofibroblast) aacrjournals.orgplos.orgoup.comnih.govbioscientifica.comnih.gov. GnRH-R type II, in particular, has been noted for its high expression in androgen receptor (AR)-positive LNCaP cells, whereas AR-negative PC-3 cells exhibit lower levels of GnRH II bioscientifica.com. The presence of these receptors suggests that prostate cells can directly respond to GnRH and its analogues like degarelix acetate (B1210297).

Beyond cell lines, GnRH receptor expression has been investigated in human prostate biopsies. GnRH-R mRNA has been detected at relatively high levels in prostate tumor tissue, followed by normal prostate tissue nih.gov. Immunohistochemical analysis has localized GnRH-R immunoreactivity to both luminal and basal epithelial cells within benign and malignant prostate tissues, as well as in infiltrating lymphocytes nih.gov. This widespread expression across different prostate conditions highlights the potential for GnRH analogues to exert direct effects on prostate tissue. GnRH II protein expression has also been found to be similarly distributed in both benign (73%) and malignant (78%) prostate biopsies bioscientifica.com.

Table 1: GnRH Receptor Expression in Prostate Cell Lines and Tissues

| Cell Line/Tissue Type | GnRH-R Type I Expression | GnRH-R Type II Expression | Notes | Reference |

| LNCaP (Androgen-dependent) | Present (high for GnRH II) | Present (high for GnRH II) | GnRH II expression regulated by AR; androgen withdrawal reduces GnRH II bioscientifica.com | aacrjournals.orgoup.combioscientifica.comnih.gov |

| PC-3 (Androgen-independent) | Not specified | Present (low for GnRH II) | GnRH II expression low in AR-negative PC3 cells bioscientifica.com | aacrjournals.orgoup.combioscientifica.comnih.gov |

| VCaP (Castration-resistant) | Present | Present | Expresses GnRH-R1 and GnRH-R2 nih.govnih.gov | aacrjournals.orgplos.orgnih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| BPH-1 (Benign Prostatic Hyperplasia) | Present (low) | Present | Expresses GnRH-R1 and GnRH-R2 plos.orgnih.govnih.gov | plos.orgnih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| WPE1-NA22 (Normal Epithelial) | Present (high) | Present | Expresses GnRH-R1 and GnRH-R2 plos.orgnih.govnih.gov | plos.orgnih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| WPMY-1 (Normal Myofibroblast) | Present | Present | Expresses GnRH-R1 and GnRH-R2 nih.govnih.gov | nih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| C4-2B | Present | Present | Expresses GnRH-R type 2 mRNA aacrjournals.org | aacrjournals.org |

| CWR22Rv1 (Castration-resistant) | Present | Present | Expresses GnRH-R type 2 mRNA aacrjournals.org | aacrjournals.org |

| Normal Prostate Tissue | Present (mRNA) | Not specified | GnRH-R in epithelial cells and lymphocytes nih.gov | nih.gov |

| Hyperplastic Prostate Tissue | Present (mRNA) | Not specified | GnRH-R in epithelial cells and lymphocytes nih.gov | nih.gov |

| Malignant Prostate Tissue | Present (mRNA) | Not specified | GnRH-R in epithelial cells and lymphocytes nih.gov | nih.gov |

Identification and Localization of GnRH Receptors in Prostate Cell Lines

Direct Cellular Effects of Degarelix Acetate on Prostate Cell Growth

The direct interaction of this compound with GnRH receptors on prostate cells can modulate cell growth, viability, and induce programmed cell death (apoptosis). These effects are observed across various prostate cancer models, including those resistant to androgen deprivation.

This compound has been shown to induce apoptosis in prostate cancer cells. Treatment with this compound leads to a significant increase in caspase 3/7 activation in various prostate cell lines, including normal, hyperplastic, and cancer cells, such as LNCaP, VCaP, BPH-1, and WPE1-NA22 plos.orgnih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com. This activation of effector caspases is a hallmark of programmed cell death. Further studies indicate that this compound can also increase caspase 8 and 9 levels, pathways commonly involved in initiating apoptosis nih.govnih.gov. This pro-apoptotic effect has been observed in both androgen-sensitive and castration-resistant prostate cancer models.

Beyond apoptosis, this compound directly impacts prostate cell viability and proliferation rates. Studies have demonstrated that this compound reduces cell viability in a range of prostate cell lines, including LNCaP, C4-2BMDVR, VCaP, BPH-1, and WPE1-NA22 aacrjournals.orgnih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com. In contrast, GnRH agonists like leuprolide have shown a stimulatory effect on cell growth in similar models aacrjournals.org. Degarelix treatment has also been associated with a greater reduction in cell proliferation, as indicated by lower Ki-67 positive cells, compared to leuprolide or control groups in preclinical models aacrjournals.org.

A notable observation is the differential response of prostate cancer cell lines to this compound. While this compound significantly reduces cell viability in androgen-sensitive LNCaP cells and other models like VCaP, BPH-1, and WPE1-NA22, it generally does not exhibit the same inhibitory effect on the androgen-independent PC-3 cell line nih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com. Similarly, this compound showed reduced efficacy in the castration-resistant CWR22Rv1 cell line after 6 days of treatment, whereas it significantly reduced viability in LNCaP and C4-2BMDVR cells aacrjournals.org. This differential effect suggests that the presence and specific type of GnRH receptor, as well as other cellular factors like androgen receptor status, may influence the direct anti-proliferative and pro-apoptotic actions of this compound.

Table 2: Direct Cellular Effects of this compound on Prostate Cell Growth

| Cell Line | Treatment | Effect on Cell Viability | Effect on Apoptosis (Caspase Activation) | Concentration/Time | Reference |

| LNCaP | Degarelix | Reduced (vs. control, P ≤ 0.01) | Increased caspase 3/7 activation | 1 nM-10 μM, 0-72h (viability); 10 μM, 24-72h (apoptosis) | aacrjournals.orgplos.orgnih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| PC-3 | Degarelix | No significant reduction (exception) | Not specified for PC-3 | 1 nM-10 μM, 0-72h (viability) | nih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| VCaP | Degarelix | Reduced (vs. control) | Increased caspase 3/7 activation | 1 nM-10 μM, 0-72h (viability); 10 μM, 24-72h (apoptosis) | plos.orgnih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| BPH-1 | Degarelix | Reduced (vs. control) | Increased caspase 3/7 activation | 1 nM-10 μM, 0-72h (viability); 10 μM, 24-72h (apoptosis) | plos.orgnih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| WPE1-NA22 | Degarelix | Reduced (vs. control) | Increased caspase 3/7 activation | 1 nM-10 μM, 0-72h (viability); 10 μM, 24-72h (apoptosis) | plos.orgnih.govnih.govmedchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| WPMY-1 | Degarelix | Reduced (vs. control) | Not specified for WPMY-1 | 1 nM-10 μM, 0-72h (viability) | medchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| C4-2BMDVR | Degarelix | Reduced (vs. control, P ≤ 0.01) | Not specified | N/A | aacrjournals.org |

| CWR22Rv1 | Degarelix | No significant reduction (after 6 days) | Not specified | N/A | aacrjournals.org |

| LNCaP | Leuprolide (Agonist) | Stimulatory | Not specified | N/A | aacrjournals.org |

| All tested (except PC-3) | Degarelix (10 μM, 0-72h) | Reduced cell viability | Induced apoptosis (increased caspase 3/7) | 10 μM, 0-72h | medchemexpress.commedchemexpress.comclinisciences.commedchemexpress.com |

| Androgen-dependent cells | GnRHa | Inhibited androgen-induced proliferation | Not specified | N/A | nih.gov |

| Androgen-independent cells (high GnRHR) | GnRHa | Blocked proliferation and invasion | Not specified | N/A | nih.gov |

Compound Names:

this compound

Gonadotropin-releasing hormone (GnRH)

GnRH agonists

GnRH antagonists

Leuprolide

Goserelin

Triptorelin

Histrelin

Huserelin

Buserelin

Chicken (c) GnRH-II

Cetrorelix

Enzalutamide

Abiraterone

Advanced Molecular Characterization of this compound Effects

Identification of Discriminatory Protein and Lipid Profiles in Treated Cells

Research investigating the molecular mechanisms of this compound beyond its primary pituitary actions has explored its direct effects on cellular composition, particularly focusing on protein and lipid profiles. Studies utilizing advanced analytical techniques have aimed to identify distinct molecular fingerprints in cells treated with degarelix, providing insights into its non-canonical cellular impacts.

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry (MS) has been employed to generate discriminatory protein and lipid fingerprints in various prostate cell lines following degarelix treatment nih.govnih.govplos.orgresearchgate.net. This methodology allows for the detection of changes in molecular signals (m/z values) that are sufficiently robust to create a unique profile for degarelix-treated cells, thereby enabling the fingerprinting of these cells nih.govnih.govplos.org. While specific detailed lists of identified discriminatory proteins and lipids are not extensively detailed in the available literature, the application of MALDI-MS signifies a capability to identify molecular alterations induced by degarelix at the cellular level nih.govnih.govplos.orgresearchgate.net.

Further insights into the cellular impact of degarelix have been derived from transcriptomic analyses. These studies have mapped genes affected by degarelix, indicating that the biological processes impacted include cell growth, G-coupled receptors, the mitogen-activated protein kinase (MAPK) pathway, angiogenesis, and cell adhesion nih.govplos.org. These findings suggest that degarelix can modulate fundamental cellular functions beyond its direct hormonal antagonism.

Additionally, investigations using proton nuclear magnetic resonance (¹H NMR) spectroscopy on prostate cancer tissue samples treated with degarelix have revealed metabolic changes. Specifically, decreased levels of lactate (B86563) and choline (B1196258) (t-choline) concentrations were observed in human prostate cancer biopsies following treatment, indicating an impact on cellular metabolism that may be related to lipid pathways researchgate.net.

The following table summarizes the analytical approaches used and the general nature of the findings regarding discriminatory profiles and affected cellular processes:

| Analytical Technique | Type of Profile Generated | Key Biological Processes/Metabolites Affected | Source Reference |

| MALDI Mass Spectrometry (MS) | Protein and Lipid Fingerprints | - Discriminatory profiles enabling cell fingerprinting- Detection of changes in m/z signals | nih.govnih.govplos.orgresearchgate.net |

| ¹H NMR Spectroscopy | Metabolic Profiling | - Decreased lactate concentrations- Decreased t-choline concentrations | researchgate.net |

| Transcriptomic Analysis | Gene Expression Profiling | - Cell growth- G-coupled receptors- MAPK pathway- Angiogenesis- Cell adhesion | nih.govplos.org |

These findings collectively highlight that this compound can induce measurable changes in cellular protein, lipid, and metabolic profiles, influencing critical biological pathways beyond its well-established pituitary actions.

Drug Discovery and Developmental Principles for Degarelix Acetate

Rational Design of Long-Acting GnRH Antagonists

Degarelix (B1662521) acetate (B1210297) emerged as a third-generation GnRH antagonist, building upon the structural insights gained from earlier compounds like abarelix (B549359), cetrorelix, and ganirelix (B53836), as well as experimental molecules such as azaline (B1665912) B researchgate.netnih.gov. The design philosophy centered on creating a peptide that could directly and potently block GnRH receptors in the pituitary gland, thereby achieving immediate and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a rapid reduction in testosterone (B1683101) levels medsinfo.com.aupatsnap.comdrugbank.comresearchgate.net.

Key to achieving a long duration of action were modifications to the native GnRH decapeptide sequence. Degarelix incorporates several unnatural amino acids, including D-amino acids and modified phenylalanine residues, which enhance its resistance to enzymatic degradation and influence its pharmacokinetic profile nih.govtga.gov.aunih.gov. These structural alterations were rationally designed to probe the spatial limitations of the GnRH receptor's binding pocket, optimize interactions, and improve physicochemical properties such as solubility and the propensity to form gels, which are critical for sustained release formulations nih.govresearchgate.netnih.govacs.org. The strategic placement of moieties like 4-[(aminocarbonyl)amino]-phenylalanine [Aph(Cbm)] and 4-[(dihydroorotyl)amino]-phenylalanine [Aph(Hor)] contributes to hydrogen bonding capabilities and self-association, facilitating a prolonged presence at the injection site nih.gov.

Strategies for Enhancing Receptor Binding Affinity and Selectivity

A fundamental principle in the design of degarelix acetate was the attainment of high affinity and selectivity for the human GnRH receptor. This is crucial for effective blockade of the GnRH signaling pathway. In vitro studies have demonstrated that degarelix binds to human GnRH receptors with high affinity, exhibiting a Ki value of 1.68 nM tga.gov.auresearchgate.net and an IC50 of 3 nM nih.govmedchemexpress.commedchemexpress.com. This potency allows degarelix to competitively and reversibly inhibit the binding of endogenous GnRH to its pituitary receptors.

Table 1: In Vitro GnRH Receptor Binding Affinity

| Compound | Receptor Binding Affinity (IC50/Ki) | Reference |

| Degarelix | 3 nM (IC50) | nih.govmedchemexpress.commedchemexpress.com |

| Degarelix | 1.68 nM (Ki) | tga.gov.auresearchgate.net |

| Cetrorelix | 4.2 nM (IC50) | tga.gov.au |

| Ganirelix | 3.6 nM (IC50) | tga.gov.au |

| Abarelix | 3.5 nM (IC50) | tga.gov.au |

Overcoming Bioavailability Challenges in Peptide-Based GnRH Antagonists

Peptide-based therapeutics, including GnRH analogs, traditionally face significant bioavailability challenges. These include susceptibility to proteolytic degradation, rapid clearance from circulation, and poor absorption, often necessitating frequent parenteral administration patsnap.comunivie.ac.atmdpi.comnih.gov. This compound, as a peptide, also confronts these inherent limitations.

The developmental strategy to overcome these bioavailability hurdles primarily focused on formulation and route of administration. By developing a subcutaneous depot formulation, this compound ensures a sustained and controlled release into the bloodstream, thereby extending its duration of action and mitigating the need for frequent dosing medsinfo.com.aupatsnap.comportico.orgnih.govtandfonline.com. Furthermore, chemical modifications that increase hydrophilicity and reduce the propensity to form gels have improved its bioavailability compared to earlier peptide GnRH antagonists nih.gov. These design elements collectively contribute to a more favorable pharmacokinetic profile, allowing for convenient monthly administration.

Development of Formulations for Sustained Drug Delivery

The long-acting nature of this compound is intrinsically linked to its formulation as a subcutaneous depot injection. Following subcutaneous administration, this compound forms a gel-like depot at the injection site, from which the drug is gradually released over an extended period, typically one month medsinfo.com.aupatsnap.comportico.orgnih.govtandfonline.com. This controlled release mechanism is crucial for maintaining therapeutic levels of the drug and achieving consistent suppression of sex hormones.

The formulation typically consists of a sterile, freeze-dried powder containing this compound and mannitol, which is reconstituted with sterile water for injection prior to administration medsinfo.com.au. Research into advanced drug delivery systems, such as poly(DL-lactide-co-glycolide) (PLGA) microspheres, has also been explored for GnRH analogs, demonstrating the potential for creating even longer-acting formulations portico.orgrsc.orgsorensis.com. More recent developments have also investigated organic solvent-based formulations designed to create in situ depots capable of releasing degarelix over periods ranging from one to six months google.com.

Preclinical Assessment of Histamine (B1213489) Release Potential and Mitigation Strategies

A critical aspect of this compound's development was addressing the histamine-releasing properties observed with earlier GnRH antagonists, which could lead to pseudo-allergic reactions researchgate.nettga.gov.aunih.govd-nb.infooup.comnih.gov. Degarelix was specifically engineered to possess significantly weaker histamine-releasing characteristics.

Preclinical studies in vitro, using rat mast cells, indicated that degarelix exhibited weaker histamine-releasing properties compared to other GnRH antagonists researchgate.netresearchgate.net. Comparative data highlights the differences in potency:

Q & A

Q. What is the molecular mechanism by which Degarelix acetate suppresses testosterone in prostate cancer patients, and how does this differ from GnRH agonists?

this compound acts as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR), directly blocking pituitary stimulation and reducing luteinizing hormone (LH) and testosterone secretion without the initial "flare" effect seen with GnRH agonists. This mechanism avoids the transient surge in testosterone that can exacerbate disease progression in hormone-sensitive cancers. Methodologically, researchers can validate this via in vitro receptor-binding assays (measuring IC50 values) and in vivo hormone profiling (LH/testosterone levels at baseline and post-administration) .

Q. What are the critical physicochemical properties of this compound that influence its formulation and stability in preclinical studies?

this compound is a synthetic peptide with the molecular formula C₈₂H₁₀₃ClN₁₈O₁₆ and a molecular weight of 1632.28 g/mol. Its stability is influenced by aggregation behavior, particularly the inclusion of acetate counterions in micellar structures, as observed in NMR studies. Researchers should monitor acetate-peptide interactions using spectroscopic methods (e.g., NMR) and assess thermal stability via differential scanning calorimetry (DSC) to optimize lyophilized formulations .

Q. How do pharmacokinetic parameters of this compound guide dosing regimens in clinical trials?

Degarelix exhibits biphasic pharmacokinetics: an initial loading dose (240 mg subcutaneous) achieves rapid castration (<3 days), followed by monthly maintenance doses (80 mg). Key parameters include a terminal half-life of ~53 days and volume of distribution (Vd) reflecting extensive tissue binding. Methodologically, population pharmacokinetic (PopPK) modeling can be used to adjust dosing in renal/hepatic impairment subgroups .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing this compound with leuprolide in androgen deprivation therapy (ADT) trials?

Trials should employ randomized, double-blind designs with stratification by risk categories (e.g., high-risk localized vs. metastatic disease). Primary endpoints include time to testosterone suppression (<50 ng/dL), PSA progression-free survival, and castration resistance onset. Secondary endpoints should assess immunological outcomes (e.g., CD8+ T-cell infiltration in neoadjuvant settings). Statistical analysis must account for crossover effects and use Kaplan-Meier survival curves with Cox proportional hazards models .

Q. How can researchers reconcile contradictory efficacy data between this compound and GnRH agonists across different patient populations?

Contradictions may arise from heterogeneity in trial populations (e.g., metastatic burden, prior ADT exposure). A meta-analysis approach (e.g., using PRISMA guidelines) with subgroup analysis by disease stage and prior therapy can clarify discrepancies. For example, a 2016 meta-analysis found superior PSA progression-free survival with Degarelix in metastatic cohorts but equivalent efficacy in localized disease .

Q. What role does the acetate counterion play in the physical stability of this compound formulations, and how can this be optimized?

NMR studies reveal that Degarelix aggregates incorporate acetate counterions, unlike other GnRH antagonists (e.g., cetrorelix). This unique behavior impacts colloidal stability and solubility. Researchers should use dynamic light scattering (DLS) to monitor particle size distribution and zeta potential measurements to optimize buffer conditions (e.g., pH, ionic strength) during lyophilization .

Q. What are the methodological challenges in evaluating this compound combined with immune checkpoint inhibitors (e.g., anti-CTLA-4) in high-risk prostate cancer?

The Neo-Red-P trial (NCT04234260) highlights challenges in balancing ADT-induced immunosuppression with checkpoint inhibitor efficacy. Researchers should incorporate immune profiling (e.g., flow cytometry for Tregs, PD-L1 expression) and spatial transcriptomics to map tumor microenvironment changes. Adaptive trial designs (e.g., Simon’s two-stage) can assess synergy while managing toxicity risks .

Q. How can the duration of ADT with this compound be optimized when combined with radiotherapy for localized prostate cancer?

Post hoc analyses of phase 2/3 trials suggest that short-term ADT (24 weeks) achieves biochemical control in localized disease, while longer-term ADT (48 weeks) benefits high-risk cases. Researchers should use proportional hazards models to correlate testosterone recovery kinetics (e.g., time to >50 ng/dL) with radiographic progression. Predictive biomarkers (e.g., Decipher genomic scores) can stratify patients for personalized regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.